molecular formula C8H14 B1624061 (3E)-3-ethylhexa-1,3-diene CAS No. 2080-89-9

(3E)-3-ethylhexa-1,3-diene

Cat. No.: B1624061
CAS No.: 2080-89-9
M. Wt: 110.2 g/mol
InChI Key: XTEHSUDXCMUZEH-FPLPWBNLSA-N
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Description

(3E)-3-ethylhexa-1,3-diene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions: (3E)-3-ethylhexa-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peracids, osmium tetroxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens (e.g., chlorine, bromine), light or heat

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Dihalides

Mechanism of Action

The mechanism of action of (3E)-3-ethylhexa-1,3-diene involves its reactivity with various chemical species. Its double bonds allow it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Uniqueness: (3E)-3-ethylhexa-1,3-diene is unique due to its ethyl substituent, which affects its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

(3E)-3-ethylhexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-4-7-8(5-2)6-3/h5,7H,2,4,6H2,1,3H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEHSUDXCMUZEH-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(CC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\CC)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080-89-9
Record name 1,4-Hexadiene, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002080899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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